molecular formula C11H18O B13829534 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone

1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone

Cat. No.: B13829534
M. Wt: 166.26 g/mol
InChI Key: RHAJEHXGSXLFCD-UHFFFAOYSA-N
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Description

1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.3]hexane core with three methyl groups and an ethanone functional group. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the ethanone group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyclopropane derivative with a ketone can yield the desired spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled cyclization are often employed. The specific conditions, including temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic applications.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its spirocyclic core.

    Industry: It is used in the synthesis of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

  • 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)propanone
  • 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)butanone
  • 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)pentanone

Comparison: Compared to these similar compounds, 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone is unique due to its specific ethanone functional group, which imparts distinct reactivity and interaction profiles. The length of the carbon chain attached to the spirocyclic core can significantly influence the compound’s physical and chemical properties.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(1,2,2-trimethylspiro[2.3]hexan-6-yl)ethanone

InChI

InChI=1S/C11H18O/c1-7(12)9-5-6-11(9)8(2)10(11,3)4/h8-9H,5-6H2,1-4H3

InChI Key

RHAJEHXGSXLFCD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C12CCC2C(=O)C)(C)C

Origin of Product

United States

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